1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone is a complex organic compound that features a combination of pyridine, piperidine, and ethanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate piperidine derivative to form 3-chloropyridin-2-yl piperidine.
Ether Formation: The intermediate is then subjected to etherification with 4-ethoxyphenol under basic conditions to form the desired ether linkage.
Ketone Formation: Finally, the compound is subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the ethanone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the pyridine ring.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or reduced pyridine derivatives.
Scientific Research Applications
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: The compound’s reactivity is influenced by the electronic and steric properties of its functional groups, which dictate its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Pyridin-2-yloxy)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-(3-Chloropyridin-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone: Lacks the ether linkage present in the target compound.
Properties
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(4-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-2-25-16-7-5-15(6-8-16)14-19(24)23-12-9-17(10-13-23)26-20-18(21)4-3-11-22-20/h3-8,11,17H,2,9-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSPDZVWNBAPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.